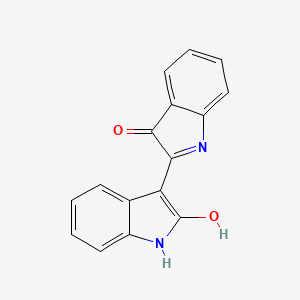

Indirubin (Standard)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Anticancer Properties

Indirubin exhibits promising anti-cancer effects by targeting various cellular signaling pathways crucial for tumor growth and survival. Studies have shown its ability to:

- Inhibit Stat3 Signaling: Indirubin has been shown to block Stat3, a protein involved in cell proliferation and survival, in human breast and prostate cancer cells. This disrupts cancer cell growth and triggers apoptosis (programmed cell death) [].

- Suppress Chronic Myelogenous Leukemia (CML): Research suggests indirubin effectively inhibits Stat5, another protein critical for cancer cell survival, in CML cells, inducing apoptosis and offering potential as a therapeutic agent [].

Anti-inflammatory Properties

Indirubin shows potential in modulating inflammatory responses. Studies indicate it can:

- Suppress Macrophage Inflammation: Indirubin has been shown to suppress the production of pro-inflammatory molecules in macrophages stimulated by lipopolysaccharide (LPS), a bacterial toxin known to trigger inflammation. This suggests its potential role in regulating inflammatory responses [].

Improving Bioavailability

A major challenge in using indirubin for therapeutic purposes is its poor water solubility and low absorption rates. Research is ongoing to develop methods to enhance its bioavailability, such as using self-nanoemulsifying drug delivery systems (SNEDDS) [].

Indirubin is a chemical compound that serves as a structural isomer of indigo, characterized by its red hue. It is chemically classified as a 3,2'-bisindole and is primarily produced as a byproduct of bacterial metabolism. Indirubin is notably present in indigo naturalis, a traditional Chinese medicine used since the 7th century, which has applications in treating various ailments, including leukemia and psoriasis . The compound's unique properties stem from its ability to interact with biological systems, influencing gene expression and cellular processes.

Indirubin's potential lies in its ability to inhibit the activity of cyclin-dependent kinases (CDKs) []. CDKs are essential for regulating the cell cycle, the process by which cells grow and divide. By inhibiting CDKs, indirubin can potentially arrest cancer cell growth. Studies suggest indirubin binds to the ATP-binding site of CDKs, preventing them from performing their function [].

Indirubin exhibits significant biological activity, particularly in anticancer and anti-inflammatory contexts. It has been shown to inhibit cyclin-dependent kinases and glycogen synthase kinase-3β, which are crucial for cell cycle regulation. Additionally, indirubin has demonstrated potential in inducing apoptosis in cancer cells through various pathways, including those involving p53 and mitochondrial mechanisms . Its anti-inflammatory properties have been confirmed through studies indicating its ability to reduce cytokine production in immune responses .

The synthesis of indirubin can be achieved through multiple methods:

- Condensation Reactions: The most common method involves the condensation of indoxyl with isatin derivatives.

- Biocatalytic Approaches: Recent advancements have introduced biocatalytic methods that enhance the yield and specificity of indirubin production.

- Temperature-Controlled Reactions: Modulating reaction temperatures allows for selective synthesis of indirubins over indigo, utilizing electron-deficient and electron-rich indoles .

Indirubin has diverse applications across various fields:

- Pharmaceuticals: Used as an active ingredient in treatments for leukemia and other cancers.

- Traditional Medicine: Employed in traditional Chinese medicine for inflammatory conditions and skin disorders.

- Research: Indirubin derivatives are studied for their potential to modulate circadian rhythms and other biological processes .

Studies have indicated that indirubin interacts with multiple cellular targets, influencing gene expression related to cell proliferation and apoptosis. For instance, it has been shown to downregulate oncogenes such as PLK1 and PIN1, which are implicated in cancer progression. Additionally, indirubin's effects on cytochrome P450 enzymes suggest it may influence drug metabolism .

Indirubin shares structural similarities with several compounds, each possessing unique properties:

| Compound | Structure Type | Unique Characteristics |

|---|---|---|

| Indigo | 3,3'-indole | Blue dye; primarily used in textiles |

| Isatin | Indole derivative | Exhibits antimicrobial properties; used in dyeing |

| Tryptanthrin | 3-indole-2-carboxylic acid | Known for anti-inflammatory effects |

| Indole | Basic indole structure | Precursor to many alkaloids; involved in neurotransmission |

Indirubin's uniqueness lies in its dual role as both a dye and a therapeutic agent, showcasing distinct biological activities not fully replicated by these similar compounds .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

V86L8P74GI

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

906748-38-7

479-41-4